Product packaging for Boc-Dap(Fmoc)-OH(Cat. No.:CAS No. 122235-70-5)

Boc-Dap(Fmoc)-OH

Cat. No.: B557130
CAS No.: 122235-70-5
M. Wt: 426.5 g/mol
InChI Key: MVWPBNQGEGBGRF-IBGZPJMESA-N
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Description

Significance of Non-Proteinogenic Amino Acids in Advanced Research

Non-proteinogenic amino acids, those not found among the standard twenty protein-building blocks, are invaluable tools in research. They allow for the introduction of novel properties, enhanced stability, specific biological activities, and unique structural motifs into peptides, expanding their potential applications in therapeutics, diagnostics, and materials science.

Diaminopropionic acid (Dap) is a non-proteinogenic amino acid characterized by two amino groups: one at the alpha-carbon and another at the beta-carbon of the propionic acid backbone. This diamine structure makes Dap and its derivatives highly versatile for introducing positive charges, creating branching points, or serving as conjugation sites within peptide sequences. Dap derivatives are found in various bioactive peptides, including antibiotics, enzyme inhibitors, and signaling molecules, contributing to their specific biological functions and interactions mdpi.comrsc.orgmdpi.com. For instance, Dap residues are integral to the structure of bleomycins, known for their antitumor activity, and are present in various peptide-based antibacterials and peptidomimetics mdpi.com. The ability to selectively functionalize or protect these amino groups is key to their utility.

The synthesis of complex peptides often requires the precise control over which amino group reacts at a given stage. This is achieved through the use of protecting groups, which temporarily mask reactive functional groups. Orthogonal protecting groups are those that can be removed under different chemical conditions without affecting each other or other protecting groups present in the molecule biosynth.comresearchgate.net.

Boc-Dap(Fmoc)-OH exemplifies this principle. It typically features the tert-butyloxycarbonyl (Boc) group on one amino function and the 9-fluorenylmethyloxycarbonyl (Fmoc) group on the other. The Boc group is generally acid-labile, removed by reagents like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, removed by mild bases such as piperidine (B6355638) nih.govthermofisher.com. This differential lability allows chemists to selectively deprotect one amino group while the other remains protected, enabling controlled peptide chain elongation or side-chain modifications. For example, in Fmoc-based solid-phase peptide synthesis (SPPS), the Fmoc group on the alpha-amino terminus is removed using piperidine to allow coupling of the next amino acid, while the Boc group on the side chain remains intact until final cleavage nih.gov. Conversely, if Boc is on the alpha-amino terminus, it is removed by TFA, and Fmoc on the side chain would require base for removal. In this compound, the common configuration is Boc on the alpha-amino group and Fmoc on the beta-amino group (side chain), or vice versa, facilitating selective functionalization mdpi.comp3bio.com.

Historical Context and Evolution of Protected Diaminopropionic Acid Derivatives

The quest for efficient and selective peptide synthesis has a rich history. Early methods relied on solution-phase synthesis and protecting groups like benzyloxycarbonyl (Cbz), which required harsh acidic conditions for removal nih.gov. The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s revolutionized the field, making peptide synthesis more accessible and automatable rsc.orgpeptide.comnih.gov.

The introduction of the Boc group in the 1970s, compatible with SPPS and removed by TFA, marked a significant step nih.govnih.gov. Later, the Fmoc group, introduced by Carpino and Han, offered an alternative strategy based on base-labile deprotection, which proved milder and more compatible with various post-translational modifications and sensitive peptide sequences researchgate.netnih.govthermofisher.comnih.gov. The need to synthesize peptides with complex architectures, including branched peptides, cyclic peptides, and peptidomimetics, spurred the development of differentially protected amino acids. Dap derivatives, with their two amino groups, were prime candidates for such modifications. The creation of orthogonally protected Dap derivatives, such as this compound, allowed for the precise construction of these advanced peptide structures, moving beyond simple linear chains mdpi.compeptide.comtandfonline.com. The evolution of these building blocks reflects the growing sophistication in synthetic peptide chemistry, enabling the creation of peptides with increasingly complex and targeted biological functions.

Data Table: Key Properties and Applications of this compound

Property/ApplicationDescriptionRelevant Research Findings/Notes
Chemical Name Nα-tert-butyloxycarbonyl-Nβ-9-fluorenylmethyloxycarbonyl-2,3-diaminopropionic acidAlso known as Boc-L-2,3-Diaminopropionic acid(Fmoc) p3bio.com.
CAS Number 122235-70-5 (for L-isomer) p3bio.comsigmaaldrich.comapexbt.comsigmaaldrich.comAlso available as a D-isomer (CAS 131570-56-4) chemicalbook.com.
Molecular Formula C₂₃H₂₆N₂O₆ sigmaaldrich.comMolecular Weight: 426.46 g/mol sigmaaldrich.comapexbt.comsigmaaldrich.com.
Appearance Solid sigmaaldrich.comsigmaaldrich.com
Purity ≥98.0% (HPLC) sigmaaldrich.comsigmaaldrich.com
Solubility Soluble in dimethylformamide (DMF) chemicalbook.com. Slightly soluble in water chemicalbook.com.
Protecting Groups Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl)Boc is acid-labile; Fmoc is base-labile, enabling orthogonal deprotection biosynth.comnih.govthermofisher.com.
Primary Application Building block in Solid-Phase Peptide Synthesis (SPPS)Used in Fmoc-based SPPS protocols sigmaaldrich.comsigmaaldrich.com.
Role in Peptide Design Introduction of branching points, functionalization, creation of peptidomimeticsDap derivatives are used in bioactive peptides for charge modulation, binding, and stability mdpi.comrsc.org.
Specific Research Uses Synthesis of target chelators chemicalbook.com, ligands for opioid receptors chemicalbook.com, complex macrocyclic peptides Used in the development of peptide-based drugs and bioconjugates for targeted drug delivery .
Stereochemistry Typically available as L-isomer or racemic (DL) formRacemic form allows flexibility but may require chiral resolution for enantioselective synthesis .
Storage Store at -20°C apexbt.com

Note: The specific placement of Boc and Fmoc groups on the alpha and beta amino groups can vary depending on the supplier and intended use, but the principle of orthogonal protection remains consistent. For example, some sources refer to Fmoc-Dap(Boc)-OH as a related compound peptide.com.

Compound List:

this compound

Diaminopropionic Acid (Dap)

tert-butyloxycarbonyl (Boc)

9-fluorenylmethyloxycarbonyl (Fmoc)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2O6 B557130 Boc-Dap(Fmoc)-OH CAS No. 122235-70-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-23(2,3)31-22(29)25-19(20(26)27)12-24-21(28)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWPBNQGEGBGRF-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427134
Record name Boc-Dap(Fmoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122235-70-5
Record name Boc-Dap(Fmoc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Boc Dap Fmoc Oh and Its Analogs

Derivatization Chemistry of Boc-Dap(Fmoc)-OH

The strategic placement of Boc and Fmoc protecting groups on this compound enables a range of selective chemical transformations, crucial for constructing peptides with tailored properties and functionalities.

Introduction of Azide (B81097) Functionality for Click Chemistry Applications

The incorporation of an azide group onto amino acid derivatives is a cornerstone for enabling "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) medchemexpress.comiris-biotech.de. While this compound itself does not possess an azide group, its structural analogs, such as Boc-L-Dap(N3)-OH, are synthesized specifically for this purpose . These azido-functionalized amino acids are vital for bioconjugation, allowing for the efficient and site-specific attachment of various molecules, including labels, drugs, or other biomolecules, to peptide chains medchemexpress.comiris-biotech.de. The synthesis of such azido (B1232118) derivatives typically involves the selective functionalization of one of the amino groups with an azide moiety, often starting from a precursor like Boc-Dap-OH rsc.org.

Selective Alkylation and Acylation Strategies for Branched Structures

The differential lability of the Boc and Fmoc protecting groups allows for selective deprotection and subsequent functionalization of the amino groups. This is key to creating branched peptide structures or incorporating modified side chains. For instance, the Fmoc group can be selectively removed under mild basic conditions (e.g., piperidine), leaving the Boc group intact, thereby exposing the α-amino group for further reactions like alkylation or acylation peptide.com. Conversely, the Boc group can be removed under acidic conditions, allowing for selective modification of the β-amino group. This orthogonal protection strategy is instrumental in building complex architectures, including peptide dendrimers or peptides with modified amino acid side chains, which can influence their pharmacological properties or structural stability mdpi.com.

Synthesis of Peptide Mimetics (e.g., 1,2,3-triazole-bridged diaminodiacids)

This compound and its derivatives are pivotal in the synthesis of peptide mimetics, particularly those incorporating 1,2,3-triazole rings. These triazole linkages can serve as stable surrogates for disulfide bonds, enhancing the redox stability and structural rigidity of peptides rsc.orgresearchgate.netnih.gov. The strategy often involves using diaminodiacids, such as those derived from Dap, which are orthogonally protected and functionalized with groups suitable for click chemistry (e.g., an azide and an alkyne). For example, research has demonstrated the assembly of 1,2,3-triazole-containing surrogates of antibiotic peptides like thanatin, utilizing diaminodiacid building blocks rsc.orgresearchgate.net. These triazole-bridged diaminodiacids are synthesized by coupling azido-functionalized amino acids with alkyne-functionalized amino acids via click chemistry, creating novel peptide backbones with improved metabolic stability and biological activity rsc.orgresearchgate.netnih.gov.

Advanced Synthetic Approaches

Beyond standard derivatization, advanced synthetic methodologies are employed to enhance the efficiency, speed, and scope of reactions involving this compound and related compounds.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate and improve the efficiency of various chemical transformations, including those involving amino acid derivatives researchgate.netnih.govresearchgate.net. For instance, microwave-assisted synthesis has been utilized for the preparation of orthogonally protected diaminopropionic acid derivatives, achieving excellent yields in significantly reduced reaction times researchgate.net. Furthermore, microwave technology has been applied to solid-phase peptide synthesis (SPPS) using Boc-amino acid nanoparticles, offering an environmentally friendly, solvent-free approach nih.govmdpi.com. The rapid heating provided by microwave irradiation can also be beneficial for reactions that are typically slow or require harsh conditions, potentially leading to cleaner reaction profiles and higher yields researchgate.net.

Applications in Peptide Synthesis and Engineering

Solid-Phase Peptide Synthesis (SPPS) Utilizing Boc-Dap(Fmoc)-OH

This compound is a specialized amino acid derivative designed for advanced SPPS protocols. Its dual protection scheme is key to its versatility.

The differential protection of this compound allows it to be seamlessly integrated into complex peptide sequences. The Boc group on the alpha-amino terminus and the Fmoc group on the side-chain amino terminus provide distinct reactive sites that can be selectively addressed during synthesis. This capability is crucial for building peptides with non-standard linkages, branching points, or cyclic structures, which are often challenging to synthesize using standard amino acid building blocks. Researchers utilize such differentially protected amino acids to introduce specific structural motifs that can influence peptide conformation, stability, and biological activity.

The core utility of this compound lies in its compatibility with orthogonal deprotection strategies. In a typical Fmoc-based SPPS, the Fmoc group is removed by mild bases (e.g., piperidine), while the Boc group is removed by strong acids (e.g., trifluoroacetic acid, TFA). This difference in lability allows for selective deprotection and subsequent functionalization of either the alpha-amino or the side-chain amino group independently, without affecting the other protecting group or the peptide chain's integrity. This orthogonality is fundamental for creating branched peptides, cyclic peptides, and for site-specific modifications. For example, the Fmoc group can be removed to extend the main peptide chain, while the Boc group remains intact. Later, the Boc group can be selectively removed under acidic conditions to allow for side-chain extension or cyclization.

This compound is instrumental in the synthesis of cyclic and macrocyclic peptides. The presence of two amino groups with orthogonal protection allows for the formation of peptide bonds at either terminus of the diaminopropionic acid residue. For instance, after incorporating this compound into a linear peptide sequence, the Fmoc group on the side chain can be selectively removed. This free amine can then be coupled with a carboxyl group elsewhere in the peptide chain, leading to cyclization. Alternatively, the Boc group on the alpha-amino terminus could be removed to facilitate cyclization. This controlled approach enables the precise formation of head-to-tail, side-chain-to-side-chain, or side-chain-to-terminus cyclic structures, which are often associated with enhanced stability and specific biological activities.

The dual amino functionality of this compound makes it an ideal scaffold for constructing branched and dendritic peptides. By selectively deprotecting one amino group (e.g., the Fmoc-protected side chain) while the other remains protected (e.g., Boc-protected alpha-amino), a new peptide chain can be initiated from the side chain. This process can be repeated, allowing for the creation of highly branched structures, akin to dendrimers, or peptides with multiple pendant chains. Such complex architectures are of interest for applications like drug delivery, vaccine development, and creating multivalent ligands.

This compound can serve as a precursor for developing peptide analogs, including modified lysine (B10760008) or azalysine structures. Diaminopropionic acid itself is a structural analog of lysine, differing by one methylene (B1212753) group. By utilizing the differentially protected amino groups of this compound, researchers can synthesize peptides with modified backbones or side chains. For instance, the side-chain amino group, once deprotected, can be further functionalized with various chemical moieties to create non-natural amino acids or to mimic post-translational modifications. This allows for the exploration of structure-activity relationships and the design of peptides with altered pharmacological properties or resistance to enzymatic degradation.

The inherent orthogonality of the Boc and Fmoc protecting groups on this compound provides a high degree of control and precision during peptide chain elongation in SPPS. Each coupling and deprotection step can be meticulously managed, ensuring that only the desired amino group reacts. This minimizes the formation of undesired side products, such as deletion sequences or incompletely deprotected intermediates, which can plague complex peptide syntheses. The ability to selectively expose and react one amino group at a time guarantees the accurate incorporation of this compound into the growing peptide chain, leading to higher yields and purer final products.

Solution-Phase Peptide Synthesis of this compound Containing Peptides

This compound is amenable to solution-phase peptide synthesis, a method where peptide bonds are formed in solution. The Boc group on the alpha-amino terminus is compatible with standard coupling reagents used in this approach. This allows for the controlled elongation of peptide chains while maintaining the integrity of the side-chain Fmoc protection for later functionalization. Research has demonstrated the utility of similar diaminopropionic acid derivatives in solution-phase synthesis, enabling the construction of complex peptide architectures. For instance, the synthesis of orthogonally protected methyl esters of 2,3-l-diaminopropanoic acid (l-Dap) has been achieved using methods compatible with solution-phase peptide chemistry, employing protecting groups like Boc and Fmoc mdpi.com. The compound itself is available with high purity, suitable for such synthetic endeavors sigmaaldrich.comruifuchemical.com.

Peptide Functionalization and Bioconjugation Strategies

The presence of two distinct protecting groups on this compound allows for selective manipulation of the peptide side chain, opening avenues for sophisticated functionalization and bioconjugation.

The Fmoc group on the side chain of this compound can be selectively removed under mild basic conditions, revealing a free amine. This amine can then be functionalized with moieties suitable for click chemistry, such as azides or alkynes. These modified peptides can then undergo highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These bioorthogonal reactions are crucial for site-specific labeling of peptides with fluorophores, probes, or other biomolecules without interfering with native biological processes google.com. For example, derivatives of diaminopropionic acid with azide (B81097) functionalities (like Boc-L-Dap(N3)-OH) are specifically designed for click chemistry applications .

Peptides incorporating this compound can be engineered into stable bioconjugates for drug delivery. Following selective deprotection and functionalization of the side chain, the peptide can be covalently linked to therapeutic agents, nanoparticles, or targeting ligands. The inherent stability of the peptide backbone, combined with the specific conjugation strategies enabled by the diaminopropionic acid residue, contributes to the development of effective drug delivery systems. For instance, diaminopropionic acid linkages have been explored in cell-penetrating peptides to attach functional groups like palmitoyl (B13399708) moieties, potentially facilitating membrane insertion for enhanced delivery spiedigitallibrary.org. The ability to create stable conjugates is paramount for improving the pharmacokinetic profiles and targeted delivery of peptide-based therapeutics chemimpex.comchemimpex.com.

This compound serves as a valuable precursor in the design of disulfide bond mimetics. Disulfide bonds are critical for the structural integrity and stability of many peptides and proteins, but they are susceptible to reduction in biological environments. By selectively deprotecting and functionalizing the amino groups of a diaminopropionic acid residue, it is possible to introduce stable linkages, such as triazole rings, that mimic the role of disulfide bonds. This strategy allows for the creation of macrocyclic peptides with enhanced stability and resistance to degradation. Research has established approaches for constructing 1,2,3-triazole bridges using diaminodiacid strategies, effectively serving as disulfide surrogates in macrocyclic peptides rsc.org. This capability is vital for engineering peptides with improved pharmacological properties and therapeutic potential uq.edu.auacs.org.

Research in Biological and Biomedical Sciences

Drug Discovery and Development Initiatives

The field of peptide therapeutics has seen significant advancements, with synthetic peptides offering high specificity, low toxicity, and ease of chemical modification. Boc-Dap(Fmoc)-OH plays a crucial role in this domain by enabling the synthesis of peptides with enhanced properties.

Chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc-strategy, is a cornerstone for developing peptide-based drugs bachem.commdpi.com. This compound serves as a key building block in this process, allowing for the precise assembly of peptide chains chemimpex.comchemimpex.com. The presence of both Fmoc and Boc protecting groups allows for orthogonal deprotection strategies, essential for complex peptide sequences . The incorporation of non-proteinogenic amino acids (NPAAs) like Dap derivatives is a well-established strategy to improve the metabolic stability, potency, permeability, and bioavailability of peptide-based therapies researchgate.netnih.govsigmaaldrich.commdpi.comresearchgate.net. This compound has been employed in the synthesis of peptide mimetics and cyclic peptides, contributing to the development of novel therapeutic agents medchemexpress.compeptide.com.

The strategic incorporation of NPAAs, including D-amino acids, is a critical approach to enhancing the therapeutic profile of peptides researchgate.netnih.govsigmaaldrich.commdpi.com. The D-isomer of amino acids can confer resistance to enzymatic degradation, thereby prolonging the in vivo half-life of peptide drugs researchgate.netmdpi.comcsic.esmdpi.comresearchgate.net. Furthermore, NPAAs can stabilize secondary structures within peptides, increasing their resistance to proteases nih.govnih.gov. The side chain amino group of the diaminopropionic acid residue in this compound offers a site for diverse modifications and functionalizations, which can be leveraged to improve peptide targeting and efficacy in therapeutic applications nih.gov.

Antimicrobial Peptide Research

Antimicrobial peptides (AMPs) are a vital class of molecules in the fight against antibiotic-resistant bacteria. This compound and its derivatives are valuable in the design and study of novel AMPs.

Studies involving the modification of natural AMPs with NPAAs have revealed significant impacts on their antimicrobial potency and spectrum of activity nih.govresearchgate.netmdpi.comacs.orgresearchgate.net. For instance, research on Aurein 1.2 analogs demonstrated that replacing lysine (B10760008) residues with diaminopropionic acid (Dap) derivatives could enhance both antimicrobial and anticancer activities mdpi.com. While specific MIC (Minimum Inhibitory Concentration) values directly linked to peptides synthesized with this compound are not extensively detailed in the provided snippets, the compound has been utilized in SAR studies as a protected lysine analog peptide.com. The determination of MIC and MBC (Minimum Bactericidal Concentration) values are standard methodologies in assessing AMP efficacy mdpi.commdpi.com.

Anticancer Research Applications

Peptide-based therapies are increasingly being explored for their potential in cancer treatment due to their specificity and ability to target cancer cells while sparing healthy tissues explorationpub.comspandidos-publications.comnih.gov. This compound contributes to this area through the synthesis of peptides with anticancer properties.

Research has shown that peptides incorporating modified amino acids, including Dap derivatives, can exhibit selective cytotoxicity against cancer cell lines mdpi.com. For example, studies on Aurein 1.2 analogs incorporating Dap replacements demonstrated improved antiproliferative activity against cancer cells mdpi.com. This compound has also been used in the synthesis of peptide mimetics with potential anticancer diagnostic effects, such as DOTA-modified peptides medchemexpress.com. The use of D-amino acids can also contribute to enhanced stability, which may translate to improved anticancer efficacy researchgate.net. Furthermore, peptide-based nanoparticles are being developed as drug delivery systems for cancer therapy, leveraging the inherent properties of peptides mdpi.comresearchgate.net. This compound holds potential as a building block for novel anticancer drugs ruifuchemical.com.

Data Tables

The following tables summarize key research findings related to the biological activities of peptides incorporating modified amino acids, relevant to the applications of this compound.

Table 1: Anticancer Activity of Peptide Analogs

Peptide AnalogCell Line TestedIC50 Value (µM)Reference
EH [Orn]⁸MCF-7, MCF-12F, MDA-MB-23144.38 ± 1.08 mdpi.com
EH [Dab]⁸MCF-7, MCF-12F, MDA-MB-23167.21 ± 2.57 mdpi.com
Nocardiotide AHeLa59 researchgate.net
[d-Ala]-Nocardiotide AHeLa52 researchgate.net

Note: IC50 represents the concentration of the compound that inhibits 50% of cell growth or viability.

Table 2: Antimicrobial Activity (MIC Values) of Peptide Analogs

Peptide / AnalogTarget Organism(s)MIC Range (µg/mL)Reference
Temporin AP. aeruginosa 3700320 mdpi.com
LaterocidineP. aeruginosa4 to >32 acs.org
LaterocidineA. baumannii>32 acs.org
Cyclic Peptide (SEQ ID NO: 5)S. aureus MRSA ANot specified google.com
Cyclic Peptide (SEQ ID NO: 30-37)B. subtilis1.7 to 2.5 google.com

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

List of Compound Names:

this compound

N-alpha-(9-fluorenylmethyloxycarbonyl)-N-beta-t-butyloxycarbonyl-D-2,3-diaminopropionic acid

2,3-diaminopropionic acid (Dap)

Aurein 1.2

EH [Orn]⁸

EH [Dab]⁸

EH [Dab]⁷,⁸

Nα-Fmoc-Lys(Boc)-OH

Nα-Fmoc-Orn(Boc)-OH

Nα-Fmoc-Dab(Boc)-OH

Fmoc-L-Ser(tBu)-OH

Fmoc-L-Glu(OtBu)-OH

Fmoc-L-Asp(OtBu)-OH

DL-Fmoc-Dap(Boc)-OH

Fmoc-D-Dap(Boc)-OH

Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid

Boc-Dap-OH

Fmoc-Dap(Boc)-OH

Fmoc-Dpr(Boc)-OH

Temporin A

17KKV-Aib

Magainin 2 (Mag2)

Nocardiotide A

[d-Ala]-Nocardiotide A

Lacticin 481

Nisin

Laterocidine

Peptoids

Phylloseptins (PSPHa)

Bortezomib

DOTA-modified peptides

Molecular Probe and Imaging Agent Development (from related Diaminopropionic Acid derivatives)

The field of biological and biomedical sciences increasingly relies on sophisticated molecular tools for precise visualization and interrogation of biological processes. Within this domain, the development of molecular probes and imaging agents plays a pivotal role in disease diagnosis, drug discovery, and fundamental biological research. Unnatural amino acids, such as diaminopropionic acid (Dap), and their protected derivatives, like this compound, have emerged as indispensable building blocks in the synthesis of these advanced molecular constructs. Their unique structural features, particularly the presence of dual amino groups, offer versatile conjugation sites for attaching signaling moieties, chelators for radiometals, or targeting ligands, thereby enabling a wide array of imaging and probing applications.

This compound: A Key Synthetic Intermediate

This compound is a protected derivative of diaminopropionic acid, featuring a tert-butyloxycarbonyl (Boc) group on one amino group and a 9-fluorenylmethyloxycarbonyl (Fmoc) group on the other. This orthogonal protection strategy is highly valuable in solid-phase peptide synthesis (SPPS) chemimpex.combeilstein-journals.orgchempep.comaatbio.comsigmaaldrich.comsigmaaldrich.com. The differential lability of these protecting groups (Fmoc is base-labile, Boc is acid-labile) allows for selective deprotection and sequential coupling of amino acids, facilitating the precise assembly of complex peptide sequences. These sequences can then be further functionalized to create targeted molecular probes or imaging agents. The compound's chemical formula is C₂₃H₂₆N₂O₆, with a molecular weight of 426.46 g/mol sigmaaldrich.comsigmaaldrich.com.

Role in Molecular Probe Development

The incorporation of diaminopropionic acid residues into peptide sequences, often facilitated by building blocks like this compound, provides readily accessible handles for conjugation. These handles can be used to attach fluorescent dyes, quenchers, or other reporter molecules to create molecular probes. Such probes are instrumental in visualizing specific cellular targets, monitoring biochemical reactions, or studying protein-protein interactions. For instance, Dap-containing peptides can be modified with fluorophores to act as fluorescent probes for cellular imaging, enabling the study of intracellular localization and dynamics beilstein-journals.orgscispace.comresearchgate.netmdpi.com. The ability to precisely control the peptide sequence and conjugate specific signaling units makes Dap derivatives versatile tools in the design of sensitive and specific molecular probes.

Role in Imaging Agent Development

Diaminopropionic acid derivatives are extensively utilized in the construction of peptide-based imaging agents for various modalities, including Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Magnetic Resonance Imaging (MRI). The dual amino groups of Dap residues serve as ideal attachment points for chelating agents, such as DOTA (1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetic acid) or N₂S₂ chelators. These chelators are subsequently loaded with radioisotopes (e.g., ⁶⁸Ga, ⁹⁹mTc, ⁶⁴Cu) to create radiotracers nih.govacs.orgsnmjournals.orgaacrjournals.org.

These peptide-based radiotracers are designed to target specific biomarkers or receptors overexpressed in diseased tissues, such as tumors. Examples include ghrelin receptor (GHSR-1a) targeting agents, which have shown promise in imaging prostate cancer nih.govrsc.org, and vasoactive intestinal peptide (VIP) analogues targeting VPAC1 receptors, investigated for oncogene overexpression in breast cancer snmjournals.org. Similarly, gastrin-releasing peptide receptor (GRPr) specific analogues incorporating Dap have been developed for imaging prostate cancer aacrjournals.org. The precise incorporation of Dap residues, often via protected forms like this compound during synthesis, is critical for achieving the desired targeting specificity and imaging performance.

Key Research Findings and Data

Research utilizing diaminopropionic acid derivatives in the development of molecular probes and imaging agents has yielded significant quantitative data, underscoring their efficacy. These findings often relate to the efficiency of radiolabeling, the affinity of the peptide-based agent for its target, and its performance in preclinical imaging studies.

Table 1: Key Research Findings in Molecular Probe and Imaging Agent Development Using Dap Derivatives

Research Focus/TargetPeptide/Probe TypeImaging ModalityKey Dap ContributionQuantitative DataSource Reference
Ghrelin Receptor (GHSR-1a) TargetingGhrelin analoguePETDap at position 3 for chelator conjugationIC50: 9.1 nM (GHSR-1a binding affinity) nih.govrsc.org
Vasoactive Intestinal Peptide Receptor (VPAC1) TargetingVIP analoguePET, SPECTDap for chelator conjugation⁶⁴Cu-TP3982 Labeling Yield: 98% ± 1.2%; In vivo plasma stability: >98% bound at 4h post-injection snmjournals.org
⁹⁹mTc LabelingPeptide conjugatesSPECTDap for N₂S₂ chelator conjugationLabeling Yield: >70% acs.org
PSMA/Folate Receptor TargetingPeptide conjugatesFluorescenceDap for conjugation of fluorescent tagSpecificity demonstrated in cell lines (LNCaP, PC-3, CHO-β) beilstein-journals.org

These data highlight the successful application of Dap-containing peptides in achieving high labeling yields and specific binding affinities, crucial parameters for effective molecular imaging agents. The ability to precisely engineer these peptides using protected amino acid building blocks like this compound continues to drive innovation in the development of next-generation diagnostic and therapeutic tools.

Advanced Characterization and Computational Studies

Analytical Methodologies for Characterization of Boc-Dap(Fmoc)-OH and Derivatives

The robust characterization of this compound relies on a suite of sophisticated analytical techniques to confirm its identity, assess its purity, and monitor its behavior in synthetic processes.

NMR spectroscopy is indispensable for confirming the molecular structure of this compound. Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms, revealing characteristic signals for the tert-butyl protons of the Boc group (typically around δ 1.4 ppm) and the protons associated with the Fmoc protecting group and the diaminopropionic acid backbone . Carbon-13 NMR (¹³C NMR) further complements structural analysis by identifying the distinct carbon environments within the molecule, including carbonyl carbons of the protecting groups and the amino acid core arkat-usa.orgualberta.ca. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between atoms, further solidifying structural assignments, especially in complex derivatives or when analyzing reaction intermediates nih.govacgpubs.org.

Mass spectrometry is a powerful tool for determining the molecular weight and confirming the elemental composition of this compound. Electrospray Ionization (ESI) is commonly used, often in negative ion mode for Fmoc-protected amino acids, to generate protonated or deprotonated molecular ions niscpr.res.innih.gov. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental formula acs.org. Tandem mass spectrometry (MS/MS) is crucial for fragmentation analysis, providing insights into the structural features and potential side-chain modifications or rearrangements niscpr.res.innih.gov. For instance, fragmentation patterns can help differentiate between isomeric structures or confirm the presence and integrity of both the Boc and Fmoc protecting groups.

HPLC is the gold standard for assessing the purity of this compound and monitoring the progress of synthetic reactions. Reversed-phase HPLC, typically using C18 columns, is widely employed, with UV detection at wavelengths around 214 nm or 254 nm to monitor the Fmoc chromophore rsc.orgtcichemicals.comavantorsciences.comottokemi.com. Purity levels are often reported as ≥98.0% by HPLC ottokemi.comchemimpex.comscientificlabs.co.uk. Chiral HPLC is also critical for ensuring enantiomeric purity, a vital parameter for peptide synthesis, with methods developed using polysaccharide-based chiral stationary phases phenomenex.comphenomenex.comrsc.org. HPLC can effectively separate this compound from starting materials, byproducts, and incompletely reacted species, thereby quantifying its purity and the efficiency of synthetic steps rsc.orgavantorsciences.comchemimpex.com.

LC-MS combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it an invaluable technique for detailed analysis of complex reaction mixtures. It is particularly useful for identifying and quantifying minor impurities, side products, and transient intermediates that might arise during the synthesis or handling of this compound and its incorporation into peptides nih.govgilson.comnih.govnih.gov. LC-MS can detect subtle structural modifications or degradation products, aiding in the optimization of synthetic protocols and ensuring the quality of the final product. For example, it can be used to profile side reactions such as β-elimination or diketopiperazine formation in Fmoc-based protocols .

Computational Chemistry Approaches

Computational chemistry offers a theoretical framework to complement experimental characterization, providing insights into molecular properties and behavior that are not directly observable.

Table 1: Compound Names Mentioned

Common NameIUPAC Name (or descriptive)CAS Number
This compoundNα-(tert-Butoxycarbonyl)-Nβ-(9-fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid122235-70-5
Fmoc-Dap(Boc)-OHNα-(9-Fluorenylmethoxycarbonyl)-Nβ-(tert-Butoxycarbonyl)-L-2,3-diaminopropionic acid162558-25-0
Boc-Dap-OHNα-(tert-Butoxycarbonyl)-L-2,3-diaminopropionic acid73259-81-1
Fmoc-Dap-OHNα-(9-Fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid181954-34-7
DL-Fmoc-Dap(Boc)-OHDL-Nα-(9-Fluorenylmethoxycarbonyl)-Nβ-(tert-Butoxycarbonyl)-2,3-diaminopropionic acid130851-23-9
Nα-Fmoc-Nβ-Boc-D-2,3-diaminopropionic acidNα-(9-Fluorenylmethoxycarbonyl)-Nβ-(tert-Butoxycarbonyl)-D-2,3-diaminopropionic acid198544-42-2
Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acidNα-(9-Fluorenylmethoxycarbonyl)-Nβ-(tert-Butoxycarbonyl)-L-2,3-diaminopropionic acid162558-25-0

Density Functional Theory (DFT) Studies on Tautomeric and Amphoteric Properties of Related Amino Acid Residues

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. For amino acids, DFT can elucidate their behavior in solution, including tautomerism and amphoteric characteristics. Amino acids, by definition, possess both an amino group (-NH₂) and a carboxyl group (-COOH). This dual functionality inherently confers amphoteric properties, meaning they can act as both acids and bases. In aqueous solutions, this typically leads to the formation of zwitterions, where the carboxyl group is deprotonated (-COO⁻) and the amino group is protonated (-NH₃⁺).

Studies on related amino acids, such as glycine (B1666218) and alanine, have employed DFT to model their zwitterionic forms in both solid and aqueous states acs.orgresearchgate.net. These calculations, often using functionals like B3LYP, provide insights into molecular geometry and vibrational spectra, correlating well with experimental data acs.orgresearchgate.net. DFT has also been used to study the protonation states of amino acid residues within proteins, which is critical for understanding protein function, catalysis, and interactions github.iopnas.orgacs.org. For example, specific amino acids like histidine, aspartate, glutamate, cysteine, and lysine (B10760008) are known to exhibit complex protonation behaviors influenced by their local environment github.io.

While direct DFT studies specifically on the tautomeric and amphoteric properties of this compound are not extensively detailed in the provided search results, the principles derived from studies on simpler amino acids are applicable. Diaminopropionic acid (Dap) itself possesses two amino groups and one carboxyl group, increasing the complexity of its protonation states and potential tautomeric forms. DFT can model these various protonation states and their relative stabilities, offering a theoretical basis for understanding the compound's behavior in different chemical environments mpg.denih.govresearchgate.netresearchgate.netnih.gov. The ability of amino acids to exist in different protonation states is fundamental to their role in biological systems and chemical reactions, influencing everything from enzyme catalysis to molecular recognition github.iopnas.orgacs.org.

Stereochemical Analysis and Chiral Purity Determination

The stereochemical integrity and chiral purity of amino acid derivatives are paramount, especially in peptide synthesis where the precise three-dimensional arrangement of amino acid residues dictates the final peptide's structure and function. This compound, like most amino acids used in biological contexts, is typically synthesized and utilized in its enantiomerically pure form (e.g., L-configuration). Ensuring this purity requires rigorous analytical methods.

Several techniques are employed for the determination of enantiomeric excess (ee) and stereochemical purity:

High-Performance Liquid Chromatography (HPLC): Chiral HPLC, utilizing chiral stationary phases (CSPs), is a cornerstone for separating enantiomers ucdavis.eduresearchgate.netresearchgate.netresearchgate.netnih.govplos.org. These phases are designed to interact differently with each enantiomer, allowing for their separation and subsequent quantification. Methods often involve derivatization of the amino acids to enhance their detectability or improve separation efficiency ucdavis.eduresearchgate.netnih.gov. For instance, a comprehensive two-dimensional gas chromatography (GC×GC) method has been developed for resolving and quantifying enantiomeric pairs of amino acids, achieving high accuracy in ee determination researchgate.net.

Polarimetry: This technique measures the optical rotation of plane-polarized light by a chiral substance. The specific rotation ([α]D) is a characteristic property of a pure enantiomer and can be used to assess chiral purity, although it is less sensitive to small amounts of the opposite enantiomer compared to chromatographic methods researchgate.net.

Mass Spectrometry (MS): Coupled with chromatographic techniques (LC-MS, GC-MS), mass spectrometry can provide sensitive detection and structural information. Gas-phase methods involving complexes with cyclodextrins have shown promise for determining enantiomeric excess by observing differences in reaction rates ucdavis.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine stereochemistry, particularly when employing chiral shift reagents or derivatizing agents that create diastereomeric species with distinct NMR signals researchgate.netarkat-usa.org.

Research indicates that compounds like Boc-L-Dap(Fmoc)-OH are commercially available with high enantiomeric purity, often specified as ≥99.9% iris-biotech.de. This high purity is essential for its use in peptide synthesis, where even small amounts of the undesired enantiomer can lead to the formation of diastereomeric peptides with altered properties. For example, methods for determining enantiomeric excess in amino acid derivatives can achieve errors as low as ±0.5%-2.5% researchgate.net.

Mechanistic and Theoretical Considerations

Principles of Orthogonal Protection and Deprotection in Peptide Chemistry

Orthogonal protection is a fundamental concept in complex organic synthesis, particularly in peptide chemistry. It refers to the use of multiple protecting groups that can be selectively removed under different chemical conditions without affecting each other or other sensitive functional groups within the molecule libretexts.orgbiosynth.comnih.gov. This strategy is paramount for building intricate peptide structures, enabling the introduction of specific side-chain modifications, the formation of cyclic peptides, or the creation of branched peptides.

In Solid-Phase Peptide Synthesis (SPPS), the most common orthogonal protection strategies involve combinations like Fmoc/tert-butyl (tBu) or Boc/benzyl (Bn) biosynth.com. The Fmoc group is base-labile, typically removed by secondary amines such as piperidine (B6355638) in dimethylformamide (DMF) nih.govacs.orgresearchgate.net. In contrast, the Boc group is acid-labile, commonly cleaved using trifluoroacetic acid (TFA) peptide.comgenscript.comtotal-synthesis.com. This difference in lability allows for sequential deprotection and coupling steps, ensuring that only the desired amino group is available for reaction at each stage of the synthesis biosynth.compowdersystems.com. The presence of both Fmoc and Boc groups on the same amino acid derivative, as in Boc-Dap(Fmoc)-OH, exemplifies this principle, offering dual points of controlled chemical manipulation cymitquimica.com.

Reaction Mechanisms of this compound in Synthetic Transformations

The utility of this compound in peptide synthesis is directly linked to the specific mechanisms governing the removal of its protecting groups and the activation of its carboxylic acid for peptide bond formation.

Fmoc Deprotection: The Fmoc group, typically attached to the α-amino group in standard Fmoc-SPPS strategies, is removed via a base-catalyzed β-elimination mechanism nih.govacs.orgresearchgate.net. A base, commonly piperidine, abstracts the acidic proton at the 9-position of the fluorene (B118485) ring. This initiates a cascade leading to the formation of a reactive dibenzofulvene (DBF) intermediate and carbon dioxide. The DBF intermediate is rapidly scavenged by the amine base (e.g., piperidine) to form a stable adduct, thereby driving the deprotection to completion and preventing side reactions with the newly exposed amino group nih.govacs.org.

Boc Deprotection: The Boc group, usually protecting the side-chain amino group in this compound, is removed under acidic conditions peptide.comgenscript.comtotal-synthesis.com. Treatment with a strong acid like TFA protonates the carbonyl oxygen of the carbamate, leading to the formation of a tert-butyl cation. This cation can then undergo further reactions, such as elimination to form isobutene and carbon dioxide, or react with nucleophiles present in the reaction mixture. To prevent side reactions with sensitive amino acid residues like tryptophan or cysteine, scavengers such as dithioethane are often added to the deprotection cocktail peptide.com.

Carboxylic Acid Activation: For peptide bond formation, the free carboxylic acid of this compound must be activated. This is commonly achieved using coupling reagents that convert the carboxylic acid into a more reactive species, such as an active ester or an O-acylisourea uni-kiel.dewikipedia.orguniurb.itbachem.com. Popular coupling reagents include carbodiimides (e.g., DCC, EDC) often used with additives like HOBt or HOAt to suppress racemization wikipedia.orgbachem.com, and phosphonium/uronium reagents like HATU, HBTU, or PyBOP, which require a base (e.g., DIPEA) for activation bachem.comyoutube.combeilstein-journals.org. The activated carboxyl group then undergoes nucleophilic attack by the free amino group of the next amino acid in the sequence, forming the peptide bond wikipedia.orguniurb.it.

Role of this compound as a Protected Amino Acid Derivative in Peptide Chain Assembly

This compound is a specialized building block designed for strategies requiring differential functionalization of the two amino groups of diaminopropionic acid cymitquimica.com. Its primary role is to introduce this non-proteinogenic amino acid into a peptide sequence with precise control over subsequent modifications.

In a typical Fmoc-based SPPS, this compound can be incorporated into the peptide chain. The Fmoc group on the α-amino group would be removed at the end of a coupling cycle, allowing the next amino acid to be added. The Boc group on the β-amino group remains intact throughout the chain elongation process cymitquimica.commdpi.com. This orthogonality is critical. After the full peptide sequence has been assembled, the Boc group can be selectively removed using acidic conditions, exposing the β-amino group for further chemical modifications. These modifications can include:

Site-specific labeling: Attaching fluorescent dyes, biotin, or other reporter molecules to the side chain amino group researchgate.net.

Branching: Creating branched peptide structures by extending new peptide chains from the side-chain amino group sigmaaldrich.comnih.gov.

Cyclization: Forming cyclic peptides by linking the side-chain amino group to another part of the peptide chain .

Conjugation: Attaching the peptide to other molecules, such as proteins, drugs, or solid supports, via the side-chain amino group .

For instance, in the synthesis of fluorophore-labeled ATCUN peptides, this compound was used. After deprotection of the Fmoc group with piperidine, a fluorophore could be coupled to the primary amine of the Dap side chain, leaving the backbone nitrogen free to coordinate with metal ions researchgate.net. Similarly, the differential protection allows for the synthesis of peptides with tunable pH responses by selectively methylating the Dap side chain nih.goviris-biotech.de.

The use of this compound is particularly advantageous when a specific amino group needs to be modified independently of the peptide backbone's N-terminus or other side chains, offering a powerful tool for constructing complex and functionalized peptides cymitquimica.comsigmaaldrich.com.

Future Directions and Emerging Research Areas

Novel Applications in Chemical Biology and Proteomics

The strategic placement of reactive handles within peptides is crucial for elucidating their biological functions and interactions. Boc-Dap(Fmoc)-OH serves as an invaluable tool in this regard, providing a platform for the site-specific incorporation of various probes and tags. The differential stability of the Boc and Fmoc protecting groups allows for the selective deprotection and subsequent functionalization of either the α- or β-amino group.

This has enabled the attachment of a diverse range of functionalities, including:

Fluorescent dyes: For tracking peptide localization and dynamics within cellular environments.

Quenchers: Used in conjunction with fluorophores to create fluorescence resonance energy transfer (FRET) based probes for studying enzymatic activity and conformational changes.

Biotin tags: For affinity purification and detection of peptide-protein complexes.

These labeled peptides are instrumental in proteomics research for identifying and characterizing protein-protein interactions, mapping enzyme substrate specificities, and developing novel diagnostic and imaging agents. The ability to introduce these modifications at a defined position within a peptide sequence, without interfering with its primary structure, is a key advantage offered by this compound.

Advancements in Peptide Engineering and Rational Design

The incorporation of unnatural amino acids is a powerful strategy in peptide engineering to enhance proteolytic stability, modulate bioactivity, and constrain peptide conformation. This compound is particularly useful in this context, serving as a shorter homolog of lysine (B10760008).

Structure-Activity Relationship (SAR) Studies: By substituting lysine residues with this compound, researchers can systematically probe the importance of the side-chain length and charge distribution for a peptide's biological activity. This approach has been successfully employed in SAR studies to optimize the potency and selectivity of peptide-based therapeutics.

Cyclic Peptides: The side chain of diaminopropionic acid can be utilized as a branching point for the synthesis of cyclic peptides. Cyclization is a widely used strategy to improve the metabolic stability and receptor binding affinity of peptides. This compound facilitates the on-resin cyclization of peptides, where the deprotected β-amino group can form an amide bond with the C-terminus of the peptide chain.

Integration into Complex Supramolecular Systems

The self-assembly of peptides into well-defined nanostructures is a rapidly growing field with applications in materials science, drug delivery, and nanotechnology. The unique chemical properties of this compound can be exploited to design and construct novel supramolecular architectures.

A notable example is the use of this compound in the synthesis of cyclic tetrapeptides that can self-assemble into ion-selective channels within a lipid bilayer . In these structures, the diaminopropionic acid residues play a crucial role in orienting the peptide backbone and facilitating the formation of a hydrophilic pore for ion transport. The ability to precisely control the chemical functionalities within these self-assembling systems opens up possibilities for creating bespoke nanomaterials with tailored properties and functions.

Potential in Prebiotic Chemistry and Studies on the Origin of Life

Understanding the chemical origins of life is a fundamental scientific question. One key aspect of this research is to identify plausible prebiotic pathways for the formation of essential biomolecules, such as amino acids and peptides. While the 20 proteinogenic amino acids form the basis of modern biology, it is hypothesized that a wider variety of amino acids, including non-proteinogenic ones, may have been present on the early Earth.

Recent studies have suggested that 2,3-diaminopropionic acid could have been a significant component of the prebiotic amino acid inventory. Its formation under plausible prebiotic conditions and its ability to participate in peptide bond formation make it a candidate for involvement in the synthesis of primordial peptides. The differential reactivity of its two amino groups could have provided a mechanism for branching and the formation of more complex peptide structures, potentially contributing to the emergence of catalytic and informational polymers in a prebiotic world.

High-Throughput Screening and Combinatorial Chemistry Approaches

The discovery of novel ligands and therapeutic leads often relies on the screening of large and diverse chemical libraries. Combinatorial chemistry, particularly the "one-bead-one-compound" (OBOC) method, has emerged as a powerful tool for the rapid synthesis and screening of vast peptide libraries.

Protected diaminopropionic acid derivatives, such as this compound, are valuable building blocks in the construction of these libraries. The orthogonal protecting groups allow for the generation of diverse peptide structures through selective functionalization of the side chain. For instance, a peptide library can be synthesized on a solid support where the α-amino group is used for chain elongation, and the β-amino group is subsequently deprotected and reacted with a variety of chemical moieties. This approach significantly expands the chemical space that can be explored in a screening campaign.

Q & A

Q. What challenges arise when integrating this compound into multi-step peptide syntheses, such as fluorescent-labeled conjugates?

  • Answer : Challenges include steric hindrance during coupling due to the bulkiness of Fmoc and potential side reactions during orthogonal deprotection. For example, in synthesizing folate-targeted conjugates, PyBOP/DIPEA in DMF is used to enhance coupling efficiency, and selective cleavage of Fmoc with piperidine prevents premature deprotection of acid-sensitive groups (e.g., trifluoroacetyl) .

Q. How can researchers resolve discrepancies between HPLC purity data and unexpected MS results for this compound-containing peptides?

  • Answer : Contradictions may arise from trace impurities (e.g., truncated peptides) or solvent adducts. Perform LC-MS/MS fragmentation to identify byproducts. For instance, a single HPLC peak with anomalous MS signals could indicate isobaric impurities or degradation products formed during storage (e.g., due to improper solvent handling) .

Q. What orthogonal protection strategies are recommended when using this compound in complex peptide architectures?

  • Answer : Combine this compound with Alloc- or Dde-protected lysine/ornithine derivatives. For example, in synthesizing branched peptides, Alloc groups on lysine side chains are removed with Pd(PPh3)4, while Fmoc on Dap is retained. This prevents cross-reactivity during stepwise assembly .

Q. How does the steric bulk of Fmoc impact the coupling efficiency of this compound in automated SPPS?

  • Answer : The Fmoc group on Dap’s β-amino group can slow coupling kinetics. To mitigate this, extend reaction times (e.g., 6 hours instead of 1–2 hours) and use activating agents like HATU or PyBOP. Pre-activating the amino acid in DMF before resin addition also improves yields .

Q. What synthetic modifications are required to incorporate this compound into cyclic or constrained peptides?

  • Answer : Use this compound as a bridging residue. After linear assembly, cyclize via intramolecular amide bond formation by selectively deprotecting the β-amino group (Fmoc removal) while retaining Boc on the α-amino group. Confirm cyclization via MS and circular dichroism .

Q. How can solubility issues of this compound intermediates be addressed during convergent peptide synthesis?

  • Answer : Switch to polar aprotic solvents like NMP or DMSO for hydrophobic intermediates. For example, in synthesizing KMI-1709, heating intermediates to 50°C in DMSO improved solubility without degrading acid-labile Boc groups .

Data Contradiction and Experimental Design

Q. How should researchers troubleshoot low yields when this compound is used in long peptide sequences (>30 residues)?

  • Answer : Aggregation or poor solvation of growing chains is common. Incorporate pseudoproline dipeptides or use backbone amide-protecting strategies (e.g., Hmb) to reduce steric strain. Monitor coupling efficiency via Kaiser tests after each residue addition .

Q. What experimental controls are critical when studying the impact of this compound on peptide secondary structure?

  • Answer : Include a control peptide with unmodified Dap. Use circular dichroism (CD) and NMR to compare α-helix/β-sheet content. For example, substitutions with this compound in β-sheet regions may disrupt hydrogen bonding, requiring compensatory mutations .

Methodological Best Practices

Q. What protocols ensure reproducible deprotection of this compound in automated synthesizers?

  • Answer : Use two cycles of 20% piperidine in DMF (5 min each) for Fmoc removal, followed by TFA (1–2% in DCM) for Boc deprotection. Rinse resins thoroughly with DMF and DCM between steps to eliminate residual reagents .

Q. How can researchers validate the compatibility of this compound with non-standard coupling reagents (e.g., COMU or OxymaPure)?

  • Answer : Perform small-scale test couplings (0.1 mmol) and analyze by LC-MS. For example, COMU/OxymaPure in DMF showed 95% yield for this compound coupling to chlorotrityl resin, comparable to PyBOP .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.